molecular formula C20H17IN2O5 B11077813 3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid

3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B11077813
M. Wt: 492.3 g/mol
InChI Key: UTOOIWLQRVPENM-VGOFMYFVSA-N
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Preparation Methods

The synthesis of 3-{[(E)-2-CYANO-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

3-{[(E)-2-CYANO-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[(E)-2-CYANO-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein binding assays.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-{[(E)-2-CYANO-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-{[(E)-2-CYANO-3-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties Similar compounds include other cyano-substituted benzoic acids and derivatives with different substituents on the aromatic ring

Properties

Molecular Formula

C20H17IN2O5

Molecular Weight

492.3 g/mol

IUPAC Name

3-[[(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C20H17IN2O5/c1-3-28-17-9-12(8-16(21)18(17)27-2)7-14(11-22)19(24)23-15-6-4-5-13(10-15)20(25)26/h4-10H,3H2,1-2H3,(H,23,24)(H,25,26)/b14-7+

InChI Key

UTOOIWLQRVPENM-VGOFMYFVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC

Origin of Product

United States

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